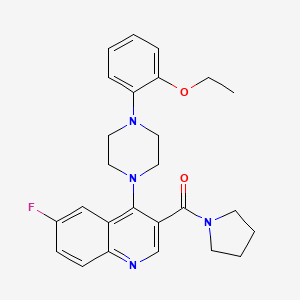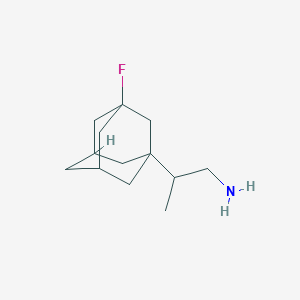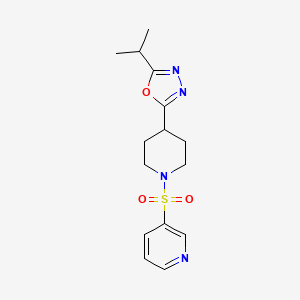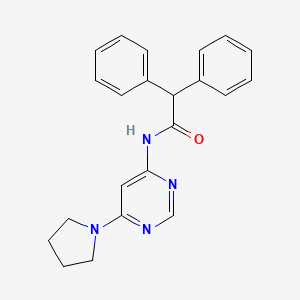![molecular formula C10H12BrFN2O B2599184 5-Bromo-3-fluoro-2-[(1-methylpyrrolidin-3-yl)oxy]pyridine CAS No. 1873051-41-2](/img/structure/B2599184.png)
5-Bromo-3-fluoro-2-[(1-methylpyrrolidin-3-yl)oxy]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of this compound might involve palladium-catalyzed reactions . For instance, it can undergo a Suzuki coupling reaction with p-tolylboronic acid . It can also undergo a palladium-catalyzed homo-coupling reaction to give the corresponding biaryl .Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringFc1nc(ccc1Br)N2CCCC2 . The empirical formula is C9H10BrFN2 , and the molecular weight is 245.09 . Chemical Reactions Analysis
This compound can participate in various chemical reactions. For example, it can undergo a Suzuki coupling reaction with p-tolylboronic acid . It can also undergo a palladium-catalyzed homo-coupling reaction to give the corresponding biaryl .Physical And Chemical Properties Analysis
This compound is a solid . The exact physical and chemical properties such as melting point, boiling point, and density are not specified in the available resources.Wissenschaftliche Forschungsanwendungen
Magnetic Materials and Complexes
A Four-Spin Ring with Alternating Magnetic Interactions : This study presents the synthesis and characterization of a novel complex involving pyridine-substituted nitronyl nitroxide radicals and Gd(III) ions. The complex [Gd(hfac)3(NIT-5-Br-3py)]2, where NIT-5-Br-3py stands for 2-(4,4,5,5-tetramethyl-3-oxylimidazoline-1-oxide)-5-bromo-3-pyridine, acts as a bridge ligand linking two Gd(III) ions to form a four-spin system. It exhibits unique magnetic properties, including weak ferromagnetic and antiferromagnetic interactions, attributed to its structural configuration (Xu et al., 2008).
Coordination Polymers and Ligand Behavior
Nitrogen-Boron Coordination in Pyridoxaboroles : Research on pyridoxaboroles, which are heterocyclic systems composed of pyridine and oxaborole rings, showcases the application of simple halopyridines in the synthesis of novel structures. The study explores the nitrogen-boron coordination and OH...N hydrogen bonding, presenting a significant advancement in understanding the structural properties of these compounds through computational and experimental methods (Steciuk et al., 2015).
Synthetic Methodology and Organic Chemistry
Efficient Synthesis of Pyridine-Based Derivatives : A study on the palladium-catalyzed Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine outlines a method for synthesizing novel pyridine derivatives. This research not only demonstrates the compound's utility in organic synthesis but also its potential applications in developing chiral dopants for liquid crystals and assessing biological activities, including anti-thrombolytic and biofilm inhibition properties (Ahmad et al., 2017).
Photophysical Properties and Ligand Design
Color Tuning in Iridium Tetrazolate Complexes : The synthesis and characterization of heteroleptic mononuclear cyclometalated bis(phenylpyridine)iridium(III) complexes with tetrazolate chelate ligands highlight the role of the ancillary ligand in color tuning. The research presents a wide range of redox and emission properties, offering insights into the development of photophysical materials and devices (Stagni et al., 2008).
Safety And Hazards
Eigenschaften
IUPAC Name |
5-bromo-3-fluoro-2-(1-methylpyrrolidin-3-yl)oxypyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrFN2O/c1-14-3-2-8(6-14)15-10-9(12)4-7(11)5-13-10/h4-5,8H,2-3,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJTBBEKADKOOMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1)OC2=C(C=C(C=N2)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-3-fluoro-2-[(1-methylpyrrolidin-3-yl)oxy]pyridine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(6-{[2-(4-chlorophenyl)-2-oxoethyl]thio}[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzenesulfonamide](/img/structure/B2599101.png)
![6-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-5-cyano-2-methyl-N-phenyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxamide](/img/structure/B2599102.png)
![2-Amino-2-[3-(4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2599106.png)

![N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-2-(4-ethylphenoxy)acetamide](/img/structure/B2599110.png)
![2-((4-fluorophenyl)thio)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2599112.png)


![3-benzyl-6-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2599115.png)
![2-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanedioic acid](/img/structure/B2599116.png)

![4-chloro-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzenesulfonamide](/img/structure/B2599120.png)

![[2-(2,3-dihydro-1H-inden-5-ylamino)-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2599123.png)